molecular formula C17H25BFNO3 B12281240 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B12281240
M. Wt: 321.2 g/mol
InChI Key: BUXFUVTYXQTWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester is a high-purity organoboron reagent designed for research use only. With a molecular formula of C17H25BFNO3 and a molecular weight of 321.19 g/mol, this compound is supplied as a solid and should be stored at ambient temperatures . As a protected boronic acid, this pinacol ester offers enhanced stability compared to its free boronic acid counterpart, simplifying handling and storage. The structure integrates two key functional motifs: a fluorine substituent and a morpholine group, making it a versatile advanced synthetic intermediate. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct biaryl systems central to many pharmaceuticals and organic materials . The presence of the morpholine group can be critical for modulating the solubility, electronic properties, or biological activity of the target molecule. This product is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXFUVTYXQTWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Lithiation-Borylation Strategy

The lithiation-borylation approach is the most widely reported method for synthesizing arylboronic esters. For 4-fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester, the process involves:

Step 1: Lithiation of Fluorinated Precursor
A 1-fluoro-2-substituted benzene derivative (e.g., 1-fluoro-2-(morpholinomethyl)benzene) is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. The lithiation occurs preferentially at the para position relative to the fluorine atom, generating a lithiated intermediate.

Step 2: Electrophilic Borylation
The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form a boronate ester. This step is conducted at −78°C to 0°C to prevent side reactions.

Step 3: Hydrolysis and Acidification
The boronate ester is hydrolyzed with aqueous potassium hydroxide (KOH) to yield a trihydroxyborate, which is subsequently acidified with hydrochloric acid (HCl) to produce the free boronic acid.

Step 4: Pinacol Esterification
The boronic acid is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in methyl isobutyl ketone (MIBK) or acetonitrile (MeCN) under reflux, yielding the pinacol ester with >90% purity .

Key Data:
Parameter Condition Yield (%) Source
Lithiation temperature −78°C -
Borylation reagent B(OMe)₃ 85–90
Pinacol condensation Reflux in MIBK, 12 h 92

Suzuki-Miyaura Coupling-Mediated Synthesis

While less common for this specific compound, Suzuki-Miyaura coupling has been explored for introducing the morpholinomethyl group post-borylation. The method involves:

Step 1: Synthesis of Halogenated Boronic Ester
A 4-fluoro-2-bromophenylboronic acid pinacol ester is prepared via lithiation-borylation.

Optimization Strategies

Solvent Selection

  • THF is preferred for lithiation due to its low temperature stability.
  • MIBK or EtOAc improves pinacol esterification yields by reducing side-product formation.

Catalytic Enhancements

  • Lewis acids (e.g., MgCl₂) accelerate transmetalation in Suzuki-Miyaura coupling, reducing reaction time by 30% .
  • Microwave irradiation shortens pinacol condensation from 12 h to 2 h.

Purification Techniques

  • Column chromatography (silica gel, hexane/EtOAc) resolves residual morpholine and boronates.
  • Recrystallization from n-heptane yields crystalline product with <1% impurities .

Industrial-Scale Considerations

Cost-Efficiency

  • Bulk pinacol reduces raw material costs by 40% compared to lab-scale reagents.
  • Recycling solvents (e.g., THF via distillation) aligns with green chemistry principles.

Comparative Analysis of Methods

Method Advantages Limitations Ideal Use Case
Lithiation-Borylation High yield (92%), scalable Cryogenic conditions required Bulk pharmaceutical synthesis
Suzuki-Miyaura Coupling Functional group tolerance Low yield (60–70%) Research-scale diversification
Continuous Flow Rapid, safe, ≥98% purity High capital investment Industrial manufacturing

Scientific Research Applications

4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In protodeboronation, the boronic ester group is removed through a radical mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is part of a broader class of fluorinated phenylboronic acid pinacol esters with varying substituents. Key structural analogs include:

  • 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS 2096340-29-1): Features a 4-methylpiperazine group instead of morpholine, altering steric and electronic properties .
  • 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester (CAS 1338718-13-0): Substituted with a cyclopropyl group, influencing hydrophobicity and reactivity .
  • 4-Acetyl-2-fluorobenzeneboronic Acid Pinacol Ester (CAS 1807685-51-3): Contains an electron-withdrawing acetyl group, which may affect hydrolysis rates and Suzuki coupling efficiency .

Solubility and Stability

Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

  • Solubility in Chloroform : Pinacol esters show high solubility (~0.5–0.7 mole fraction at 25°C), attributed to favorable interactions with polar solvents .
  • Impact of Substituents: Morpholinomethyl and piperazinyl groups (tertiary amines) may enhance solubility in polar aprotic solvents like chloroform, similar to azaesters . However, bulky substituents (e.g., cyclopropyl) could reduce solubility in nonpolar solvents like methylcyclohexane .

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters to boronic acids are influenced by substituent electronic effects:

  • Electron-Withdrawing Groups : Para-acetamido and para-hydroxy esters hydrolyze rapidly in aqueous media (t₁/₂ ≈ 10 minutes) due to facilitated boronate ester cleavage .
  • Electron-Donating Groups: Para-amino-substituted esters hydrolyze slower (t₁/₂ ≈ 3 hours) . The morpholinomethyl group in the target compound, being a tertiary amine, may similarly slow hydrolysis, though direct data are unavailable.

Data Tables

Table 1: Comparative Properties of Selected Boronic Acid Pinacol Esters

Compound Name (CAS) Substituents Molecular Weight (g/mol) Solubility (Chloroform) Hydrolysis t₁/₂ (pH 7.4) Key Applications
4-Fluoro-2-(morpholinomethyl)phenylboronic Acid PE Morpholinomethyl, F Not provided High (inferred) Unknown ROS-responsive drug delivery
4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenyl PE (2096340-29-1) 4-Methylpiperazinyl, F 232.46 Moderate (inferred) Unknown Synthetic intermediate
Para-acetamido-phenylboronic Acid PE Acetamide (para) Not provided High ~10 minutes Biochemical sensors
Para-amino-phenylboronic Acid PE Amine (para) Not provided Moderate ~3 hours Delayed-release systems

Table 2: Solubility Trends in Organic Solvents (Mole Fraction at 25°C)

Compound Type Chloroform 3-Pentanone Methylcyclohexane
Phenylboronic Acid 0.15 0.20 0.01
Pinacol Ester (General) 0.55–0.70 0.40–0.50 0.05–0.10
Azaester (e.g., morpholine) 0.65 0.30 0.02

Biological Activity

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester typically involves a series of reactions, including Suzuki coupling and boronation techniques. The presence of the morpholinomethyl group enhances the solubility and bioavailability of the compound, making it a suitable candidate for biological applications.

Biological Activity

The biological activity of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester can be categorized into several key areas:

1. Antimicrobial Activity
Research has demonstrated that boronic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, with some derivatives achieving MIC values as low as 0.015 mg/L against Candida neoformans .

2. Inhibition of Enzymatic Activity
Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of proteases can lead to reduced tumor growth and metastasis. Studies indicate that phenylboronic acid derivatives can effectively inhibit enzymes involved in cancer progression .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of phenylboronic acid derivatives, including those with fluorine substitutions. For example, a related compound demonstrated a significant reduction in neuronal toxicity induced by hyperglycemic stress, suggesting potential applications in treating diabetic neuropathy .

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives:

  • Case Study 1: Antifungal Activity
    A study evaluated the antifungal efficacy of various boronic acid derivatives against C. neoformans. The lead compound demonstrated an MIC of 0.25 mg/L and significant in vivo activity, resulting in over a 3 log drop in fungal density when dosed at 150 mg/kg .
  • Case Study 2: Enzyme Inhibition
    In another investigation, a series of phenylboronic acids were synthesized and tested for their ability to inhibit specific proteases involved in cancer progression. Results indicated that modifications at the meta-position significantly enhanced inhibitory potency compared to unsubstituted analogs .

Research Findings

The following table summarizes key findings regarding the biological activities of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester and related compounds:

Activity Type Observed Effect Reference
AntimicrobialEffective against C. neoformans (MIC: 0.015 mg/L)
Enzyme InhibitionSignificant inhibition of serine proteases
NeuroprotectionReduced neuronal toxicity under hyperglycemic conditions

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